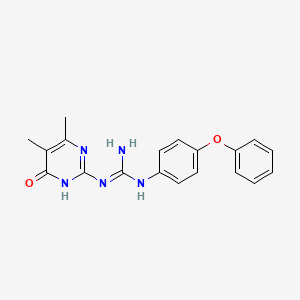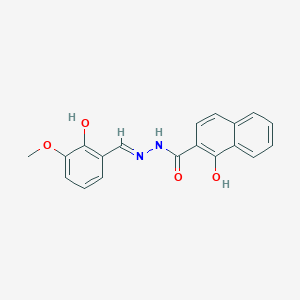![molecular formula C19H23N5O B3729811 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone
Overview
Description
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as EPM-706, is a synthetic compound that has shown promising results in scientific research for its potential use as an anticancer agent. This compound belongs to the class of pyrimidinone derivatives and is known for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are known to play a critical role in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects:
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress the expression of various oncogenes. 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to inhibit the activity of CDKs and HDACs, which are known to play a critical role in the regulation of cell cycle progression and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to be effective against a wide range of cancer types, and it has a low toxicity profile. However, one of the limitations of using 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations of 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone that can improve its solubility and bioavailability. Additionally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of this compound in the treatment of cancer.
Scientific Research Applications
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential use as an anticancer agent. Several preclinical studies have shown that this compound is effective against a wide range of cancer types, including lung cancer, breast cancer, and colon cancer. 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
properties
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-5-7-14-11(3)20-19(23-17(14)25)24-18-21-12(4)15-10-13(6-2)8-9-16(15)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCZFSUMUXVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)CC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)

![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)




![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
![6-propyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729804.png)
![6-{[(4-methylphenyl)thio]methyl}-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729808.png)
![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)


